molecular formula C15H11N3O3 B10862844 2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid

2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid

Cat. No.: B10862844
M. Wt: 281.27 g/mol
InChI Key: DBFOMZUFUIXAHK-CXUHLZMHSA-N
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Description

2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the use of FeCl3-catalyzed aerobic oxidation reaction with toluene as a solvent at 110°C for 24 hours, yielding a product with 50-96% efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts is common in industrial processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: Catalyzed by agents like FeCl3.

    Reduction: Typically involves hydrogenation reactions.

    Substitution: Involves the replacement of functional groups with others, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: FeCl3 in toluene at elevated temperatures.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield benzoxazole derivatives with various functional groups attached, while reduction reactions produce simpler benzoxazole compounds .

Scientific Research Applications

2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)benzoic acid
  • 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
  • 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride

Uniqueness

2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher efficiency in certain reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-14(20)11-6-2-1-5-10(11)9-16-18-15-17-12-7-3-4-8-13(12)21-15/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

DBFOMZUFUIXAHK-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3O2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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